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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodoaniline

Cat. No.: B1303795

An In-Depth Technical Guide to A-443654 (Rizavasertib), a Potent Pan-Akt Inhibitor

A Note on CAS Number: The CAS number provided in the topic (216393-67-8) corresponds to
the chemical intermediate 4-Chloro-2-fluoro-6-iodoaniline. However, the request for an in-
depth technical guide for drug development professionals strongly suggests an interest in a
biologically active molecule. The search results consistently linked the broader topic of a potent
kinase inhibitor for research and development to A-443654 (Rizavasertib), which has the CAS
number 552325-16-3. This guide will focus on A-443654, as it aligns with the detailed
requirements of the request.

Introduction

A-443654, also known as Rizavasertib, is a highly potent and selective, ATP-competitive pan-
Akt inhibitor.[1][2] It demonstrates equipotent inhibition against the three isoforms of the
serine/threonine kinase Akt: Aktl, Akt2, and Akt3.[3][4] The Akt signaling pathway is a critical
regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and
angiogenesis.[5] Dysregulation of this pathway is a frequent event in a wide range of human
cancers, making Akt an attractive therapeutic target. A-443654 has emerged as a valuable tool
for interrogating the biological functions of Akt and as a potential therapeutic agent in oncology.
This guide provides a comprehensive overview of the chemical properties, mechanism of
action, experimental applications, and commercial availability of A-443654 for researchers and
drug development professionals.
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Core Properties of A-443654

A summary of the key chemical and physical properties of A-443654 is presented below.

Property Value Source
CAS Number 552325-16-3 [1]
Molecular Formula C24H23Ns0O [5]
Molecular Weight 397.47 g/mol [1]
Appearance Crystalline solid [6]

Ki 160 pM (for all three isoforms) [31[5]

. DMSO: 215 mg/mL, Ethanol:
Solubility [11[5]
>10 mg/mL, Water: Insoluble

) 100 nM (MiaPaCa-2 cell
In Vitro Potency (ECso) ] ) [7]
proliferation)

Mechanism of Action: Inhibition of the PI3K/Akt
Signaling Pathway

A-443654 exerts its biological effects by directly inhibiting the kinase activity of Akt. It binds to
the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream
substrates.[1][7] The canonical PI3K/Akt signaling pathway is initiated by the activation of
receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRS), leading to the
activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol
(4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3
acts as a second messenger, recruiting Akt and its upstream kinase, phosphoinositide-
dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the
phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473
(Serd73) by the mTORC2 complex.[8]

Once activated, Akt phosphorylates a multitude of downstream targets to regulate various
cellular functions. Key substrates include:
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e Glycogen synthase kinase 3 (GSK-3): Phosphorylation by Akt inhibits GSK-3, which is
involved in metabolism and cell proliferation. A-443654 treatment leads to a dose-dependent
decrease in phosphorylated GSK3.[2][3]

o Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO proteins leads to
their cytoplasmic sequestration and inactivation, thereby inhibiting the transcription of genes
involved in apoptosis and cell cycle arrest.

e Tuberous sclerosis complex 2 (TSC2): Phosphorylation of TSC2 by Akt relieves its inhibitory
effect on mTORC1, a master regulator of cell growth and protein synthesis.

e Bcl-2 antagonist of cell death (BAD): Phosphorylation by Akt promotes cell survival by
inhibiting the pro-apoptotic function of BAD.

Paradoxically, treatment with A-443654 can lead to a rapid feedback-mediated
hyperphosphorylation of Akt at both Thr308 and Ser473.[5][9] This phenomenon is thought to
be a consequence of the inhibitor locking Akt in a conformation that is more accessible to its
upstream kinases.[9] This is an important consideration for interpreting experimental results.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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